molecular formula C10H9NO3 B058338 Methyl 5-hydroxy-1H-indole-3-carboxylate CAS No. 112332-96-4

Methyl 5-hydroxy-1H-indole-3-carboxylate

Cat. No.: B058338
CAS No.: 112332-96-4
M. Wt: 191.18 g/mol
InChI Key: LRAADKIIEUFKEG-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1H-indole-3-carboxylate is an indole derivative, a class of compounds known for their significant biological activities Indoles are heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals

Mechanism of Action

Target of Action

Methyl 5-hydroxy-1H-indole-3-carboxylate primarily targets enzymes involved in inflammatory and oxidative stress pathways. One significant target is the enzyme 5-lipoxygenase (5-LO), which plays a crucial role in the biosynthesis of leukotrienes, potent mediators of inflammation .

Mode of Action

The compound interacts with 5-LO by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation. The interaction likely involves binding to the active site of the enzyme, blocking its catalytic function .

Biochemical Pathways

By inhibiting 5-LO, this compound affects the leukotriene biosynthesis pathway. This pathway is crucial for the production of leukotrienes from arachidonic acid. The downstream effects include reduced recruitment of inflammatory cells, decreased vascular permeability, and overall attenuation of the inflammatory response .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed in the gastrointestinal tract when administered orally. It is distributed throughout the body, with a preference for tissues involved in inflammatory responses. Metabolism primarily occurs in the liver, where it is converted to inactive metabolites. Excretion is mainly through the kidneys .

Result of Action

At the molecular level, the inhibition of 5-LO leads to decreased production of leukotrienes, which are key mediators of inflammation. This results in reduced inflammation and oxidative stress at the cellular level. Clinically, this can translate to alleviation of symptoms in conditions characterized by excessive inflammation, such as asthma, arthritis, and certain allergic reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biochemical substances can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may accelerate its degradation. Additionally, the presence of other drugs or compounds that interact with 5-LO or its pathway can modulate the compound’s effectiveness .

: A brief review of the biological potential of indole derivatives : Synthesis of indole derivatives as prevalent moieties present in selected alkaloids : Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

Biochemical Analysis

Biochemical Properties

Methyl 5-hydroxy-1H-indole-3-carboxylate interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of 2-phenylthiomethyl-indole derivatives, which are a class of 5-lipoxygenase (5-LO) inhibitors . The nature of these interactions is crucial for its biochemical reactions .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemistry . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system . For this compound, the starting materials would include a suitable phenylhydrazine derivative and an appropriate aldehyde or ketone.

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted indole derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Methyl 5-hydroxy-1H-indole-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of new materials and catalysts.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: This compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • Ethyl 5-hydroxy-1H-indole-3-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Comparison: Methyl 5-hydroxy-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and metabolic stability . These differences make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

methyl 5-hydroxy-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-5-11-9-3-2-6(12)4-7(8)9/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAADKIIEUFKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556517
Record name Methyl 5-hydroxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112332-96-4
Record name Methyl 5-hydroxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-hydroxy-indole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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